molecular formula C11H9ClN2O2S2 B2962979 ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 306979-51-1

ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

Cat. No.: B2962979
CAS No.: 306979-51-1
M. Wt: 300.78
InChI Key: RTQKMSZUENTPQJ-RAXLEYEMSA-N
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Description

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is a chemical compound with the molecular formula C11H9ClN2O2S2 It is known for its unique structure, which includes a dithiazole ring and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate typically involves the reaction of 4-chlorobenzenecarboxylic acid with a dithiazole derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted dithiazole derivatives .

Scientific Research Applications

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to bind to specific sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-bromo-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-[(4-methyl-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate: Contains a methyl group instead of chlorine.

    Ethyl 4-[(4-nitro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate: Features a nitro group in place of chlorine.

Properties

IUPAC Name

ethyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKMSZUENTPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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